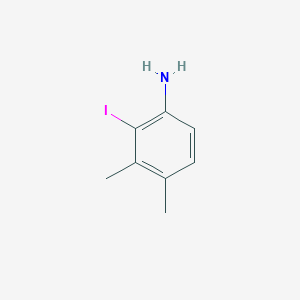

2-Iodo-3,4-dimethylbenzenamine

描述

Significance of Aryl Halides and Anilines as Foundational Motifs in Synthetic Methodologies

Aryl halides and anilines are cornerstone motifs in the world of synthetic organic chemistry. wikipedia.orgatamanchemicals.com Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to the aromatic ring, are prized for their ability to participate in a wide range of cross-coupling reactions. wikipedia.orgresearchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and materials. Aryl iodides are particularly reactive among the aryl halides, making them highly sought-after substrates for reactions like the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgbohrium.com

Anilines, or benzenamines, consist of an amino group attached to a benzene (B151609) ring. atamanchemicals.com They are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.org The amino group itself is a key functional handle, serving as a precursor for the formation of amides, sulfonamides, and diazonium salts, which can be further transformed into a wide array of other functional groups. wikipedia.org The versatility of anilines makes them indispensable intermediates in the synthesis of dyes, polymers, and a multitude of biologically active molecules. atamanchemicals.com

Overview of Substituted Benzenamines as Versatile Precursors for Complex Molecular Architectures

Substituted benzenamines, which are aniline (B41778) derivatives with additional functional groups on the benzene ring, offer an even greater level of synthetic versatility. evitachem.com The nature and position of these substituents can be used to fine-tune the electronic properties and reactivity of the molecule, directing subsequent chemical transformations to specific sites. This controlled reactivity is crucial for the efficient and selective synthesis of complex target molecules. cymitquimica.com For instance, the presence of both an amino group and a halogen on the same aromatic ring, as seen in haloanilines, provides two distinct points for chemical modification, enabling the sequential and orthogonal introduction of different molecular fragments.

Positioning of 2-Iodo-3,4-dimethylbenzenamine within the Chemical Landscape of Aryl Halide and Aromatic Amine Chemistry

This compound holds a unique position within the chemical landscape due to its specific arrangement of functional groups. It combines the high reactivity of an aryl iodide with the directing and activating effects of the amino and dimethyl groups. The iodine atom at the 2-position, ortho to the amino group, is sterically accessible and electronically activated for participation in various palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org The amino group at the 1-position can be used to introduce a wide range of nitrogen-containing functionalities or can be transformed into other groups via diazotization. wikipedia.org Furthermore, the methyl groups at the 3- and 4-positions influence the electronic and steric environment of the aromatic ring, which can impact the regioselectivity of subsequent reactions. This trifunctional nature makes this compound a highly valuable and versatile precursor for the synthesis of a diverse array of complex organic molecules, including heterocycles and other intricate scaffolds.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀IN |

| Molecular Weight | 247.08 g/mol |

| CAS Number | 2385908-88-1 |

| Appearance | Not explicitly stated in the provided search results. |

| Solubility | Insoluble in water. fishersci.fi |

Structure

3D Structure

属性

分子式 |

C8H10IN |

|---|---|

分子量 |

247.08 g/mol |

IUPAC 名称 |

2-iodo-3,4-dimethylaniline |

InChI |

InChI=1S/C8H10IN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |

InChI 键 |

TUGXAZHQYZVZFK-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)N)I)C |

产品来源 |

United States |

Synthetic Methodologies for 2 Iodo 3,4 Dimethylbenzenamine and Its Structural Analogs

Direct Iodination Approaches to Substituted Anilines

Direct iodination of substituted anilines, such as 3,4-dimethylaniline (B50824), is a primary strategy for synthesizing 2-iodo-3,4-dimethylbenzenamine. This approach involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine atom. The success of this method hinges on controlling the regioselectivity of the reaction to ensure the iodine is introduced at the desired position.

Regioselective Strategies for Introducing Iodine onto Dimethylbenzenamine Scaffolds

The regiochemical outcome of the electrophilic iodination of 3,4-dimethylaniline is governed by the directing effects of the substituents on the benzene (B151609) ring. The amino group (-NH₂) is a potent activating group and an ortho, para-director. The methyl groups (-CH₃) are also activating and ortho, para-directing, albeit to a lesser extent.

In 3,4-dimethylaniline, the positions ortho to the amino group are C2 and C6, while the para position (C4) is blocked by a methyl group. The 3-methyl group directs to positions 2, 4, and 6, and the 4-methyl group directs to positions 3 and 5. The cumulative effect of these groups strongly activates the C2, C5, and C6 positions for electrophilic attack. Therefore, direct iodination can lead to a mixture of isomers, primarily 2-iodo-, 5-iodo-, and 6-iodo-3,4-dimethylbenzenamine.

To achieve selective iodination at the C2 position, specific strategies are employed:

Steric Hindrance: The presence of the methyl group at C3 can sterically hinder the approach of the electrophile to the C2 position, although this effect is often not sufficient to prevent reaction entirely.

Control of Reaction Conditions: Adjusting the solvent, temperature, and iodinating agent can influence the ratio of isomers formed.

Protecting Groups: Acetylation of the amine group to form an acetanilide (B955) can modify its directing effect and steric bulk, which can alter the regioselectivity of the subsequent iodination step.

A notable method for the regioselective iodination of anilines involves using reagents like 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate, which has been shown to be effective for the selective iodination of various aryl amines. ajol.inforesearchgate.net For para-substituted anilines, this reagent typically directs iodination to the ortho position. ajol.info

Investigation of Catalytic Systems and Reagents for Aromatic Iodination (e.g., N-Iodoamides, Hypervalent Iodine Reagents)

A variety of reagents and catalytic systems have been developed to achieve efficient and selective aromatic iodination. researchgate.net These are broadly categorized into N-iodoamides and hypervalent iodine reagents.

N-Iodoamides: N-iodoamides are widely used reagents for the iodination of aromatic compounds, including anilines. google.com

N-Iodosuccinimide (NIS): This is one of the most common iodinating agents. For activated aromatic rings like anilines, the reaction can sometimes proceed without a catalyst. researchgate.net However, the use of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, is common to enhance the electrophilicity of the iodine and improve reaction rates and regioselectivity. researchgate.netjournals.co.za The reaction of methoxy-substituted benzenes with NIS in acetonitrile (B52724) has been shown to be a mild and efficient method for nuclear iodination. erowid.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): This is another effective reagent for the iodination of electron-rich aromatic compounds. organic-chemistry.org Organocatalytic systems, for example using thiourea, can be employed with DIH to achieve highly regioselective iodinations. organic-chemistry.org

Hypervalent Iodine Reagents: Hypervalent iodine compounds are valued as mild, non-toxic, and efficient oxidizing agents and have been applied to various transformations, including halogenations. researchgate.netnih.govarkat-usa.orgacs.org

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) and (Diacetoxyiodo)benzene (PIDA): These reagents can be used in conjunction with an iodine source for the iodination of aromatic systems. arkat-usa.org For instance, the combination of PIFA with aluminum trichloride (B1173362) (AlCl₃) has been used for the electrophilic chlorination of N-tosyl anilines, and similar strategies can be adapted for iodination. bohrium.com

(Dichloroiodo)benzene: This reagent, in combination with potassium thiocyanate, is effective for the thiocyanation of anilines, highlighting its utility in introducing functional groups to the aromatic ring. arkat-usa.org While used for other transformations, its analogs are key in iodination reactions.

The table below summarizes various reagents used for the iodination of anilines.

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| I₂ / Pyridine/Dioxane | 0°C | Mild conditions, selective for para-iodination. | researchgate.net |

| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA) | Room temperature | Enhanced reactivity and regioselectivity due to acid catalysis. | researchgate.net |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Thiourea Catalyst | Acetonitrile, mild conditions | Organocatalytic system, highly regioselective. | organic-chemistry.org |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) / Iodine Source | Non-acidic conditions | Mild, synergistic system for electrophilic introduction of iodine. | bohrium.com |

| 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) | CH₂Cl₂:MeOH, room temp. | Environmentally friendly, highly regioselective for aryl amines. | ajol.inforesearchgate.net |

Precursor-Based Synthetic Routes to Iodo-Dimethylbenzenamines

An alternative to direct iodination is the synthesis from precursors that already contain either the iodo or the amino functionality in the correct positions.

Amination or N-Alkylation of Iodinated Dimethylbenzene Derivatives

This approach starts with an iodinated dimethylbenzene core, followed by the introduction of the amine group.

Amination of Iodo-xylenes: A common method involves the nitration of an appropriate iodo-xylene precursor, such as 1-iodo-2,3-dimethylbenzene, followed by the reduction of the nitro group to an amine. The main challenge is controlling the regioselectivity of the nitration step to place the nitro group at the desired C4 position (relative to the methyl groups) to yield 4-nitro-1-iodo-2,3-dimethylbenzene, which upon reduction gives this compound.

Metal-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds. This could potentially be applied to a di-halogenated precursor like 1,2-diiodo-3,4-dimethylbenzene, where one iodine atom is selectively substituted with an amine. Copper-catalyzed amination reactions are also well-established for coupling aryl iodides with amines. chemdad.com

Reductive Methylation: For the synthesis of N,N-dimethylated iodoanilines, reductive methylation of the primary iodoaniline with formalin and a reducing agent like sodium cyanoborohydride is an efficient method. spbu.ru This strategy was successfully used to prepare 2-iodo-N,N-dimethylaniline from 2-iodoaniline (B362364). spbu.ru

Functional Group Transformations from Related Halogenated Benzenamines

This strategy involves starting with a differently halogenated benzenamine and converting the halogen to iodine.

Halogen Exchange (Finkelstein Reaction): A 2-bromo- or 2-chloro-3,4-dimethylbenzenamine could undergo a halogen exchange reaction. This typically involves treatment with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), often in the presence of a copper catalyst to facilitate the exchange on the aromatic ring. chemdad.com

Sandmeyer Reaction: Starting from 3,4-dimethylaniline, a diazonium salt can be formed by treatment with nitrous acid (generated from NaNO₂ and a strong acid). The subsequent reaction of this diazonium salt with potassium iodide (KI) would yield a mixture of iodinated dimethylbenzenes, from which the desired 2-iodo isomer would need to be separated. Heterogeneous catalysts based on silica-coated magnetite nanoparticles have been developed to improve the efficiency and work-up of diazotization/iodination reactions of aromatic amines. rsc.org

Multi-Step Synthesis Strategies Employing this compound as a Key Intermediate

This compound and its structural analogs are valuable intermediates in organic synthesis due to the versatility of the carbon-iodine bond. thieme-connect.com The iodo-substituent serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: Iodoanilines are frequently used in Sonogashira coupling reactions with terminal alkynes to form aryl-alkyne structures. For example, 2-iodo-N,N-dimethylaniline has been coupled with (triisopropylsilyl)acetylene (B1226034) in the presence of a palladium catalyst ([PdCl₂(PPh₃)₂]) and copper(I) iodide (CuI) to produce the corresponding alkynyl aniline (B41778) derivative. wiley-vch.de

Synthesis of Heterocycles: Iodoanilines are key starting materials for the synthesis of various heterocyclic compounds. For instance, 2-iodo-4,6-dimethylaniline (B1610833) is employed in copper-catalyzed one-pot, three-component reactions to synthesize benzothiazoles. fishersci.fi

Palladium Pincer Complexes: N,N-dialkyl-2-iodoanilines serve as versatile precursors for the synthesis of various palladium(II) pincer complexes, which are of interest in catalysis. rsc.org The synthesis often involves the reaction of the iodoaniline derivative with a palladium source, leading to oxidative addition and subsequent C-H activation steps. rsc.org

Pharmaceutical and Materials Science: 4-iodo-2,6-dialkylanilines are described as useful building blocks in medicinal chemistry and for the design of ligands for catalysis and new materials. researchgate.net This highlights the general importance of iodo-substituted anilines as intermediates in the development of functional molecules.

Spectroscopic Characterization and Structural Elucidation in Advanced Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the precise connectivity and spatial arrangement of atoms within 2-Iodo-3,4-dimethylbenzenamine can be determined.

Detailed ¹H and ¹³C NMR Investigations for Regioisomeric Differentiation and Derivative Characterization

The ¹H NMR spectrum of this compound provides key information about the electronic environment of the protons. The aromatic protons typically appear as distinct signals, with their chemical shifts and coupling constants being highly sensitive to the substitution pattern on the benzene (B151609) ring. This allows for clear differentiation from other regioisomers, such as 2-iodo-N,N-dimethylaniline or 4-iodo-N,N-dimethylaniline. For instance, in a related compound, N,2-dimethylaniline, the aromatic protons exhibit signals at δ 7.31–7.20 (m, 1H), 7.13 (d, J = 7.2 Hz, 1H), 6.75 (t, J = 7.4 Hz, 1H), and 6.69 (d, J = 8.0 Hz, 1H) ppm. rsc.org The methyl groups on the aromatic ring and the amine group of this compound would also present characteristic singlet signals in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Related Aniline (B41778) Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N,2-dimethylaniline | CDCl₃ | 7.31–7.20 (m, 1H), 7.13 (d, J=7.2 Hz, 1H), 6.75 (t, J=7.4 Hz, 1H), 6.69 (d, J=8.0 Hz, 1H), 2.96 (s, 3H), 2.21 (s, 3H) | 147.17, 129.82, 127.11, 121.82, 116.77, 109.05, 30.68, 17.29 | rsc.org |

| 4-iodo-N-methylaniline | CDCl₃ | 7.07–7.01 (m, 2H), 6.46–6.40 (m, 2H), 2.71 (s, 3H) | 147.9, 129.0, 121.7, 113.4, 30.8 | uva.nl |

| 3-iodo-N-methylaniline | CDCl₃ | 7.07 (d, J=6.9 Hz, 1H), 7.01–6.88 (m, 2H), 6.63–6.55 (m, 1H), 3.75 (s, 1H), 2.82 (s, 3H) | 150.41, 130.58, 125.88, 120.69, 111.77, 95.31, 30.44 | rsc.org |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity Elucidation

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. columbia.edu For example, the protons of the two methyl groups would show cross-peaks with their respective carbon signals in the HSQC spectrum.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the chemical structure of this compound can be achieved. researchgate.netdur.ac.uk

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions.

Analysis of Molecular Geometry, Conformation, and Planarity

Single-crystal X-ray diffraction analysis of this compound would reveal precise bond lengths, bond angles, and torsional angles. The benzene ring is expected to be largely planar, although minor deviations can occur due to the presence of bulky substituents like the iodine atom. In related structures, such as 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, the 3,4-dimethylaniline (B50824) fragment is observed to be planar. iucr.org X-ray analysis would also determine the conformation of the amino group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₈H₁₀IN), the expected monoisotopic mass can be calculated with high accuracy. The experimentally determined mass from HRMS should match this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to infer the connectivity of the atoms. For example, the loss of an iodine atom or a methyl group would result in characteristic fragment ions. Analysis of iodinated derivatives of aromatic amines is often performed using gas chromatography coupled with mass spectrometry (GC-MS). nih.gov Techniques like electrospray ionization (ESI) are also commonly used for acquiring high-resolution mass spectra. rsc.orgacs.org

Theoretical and Computational Studies of 2 Iodo 3,4 Dimethylbenzenamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic and geometric properties of molecules. By approximating the electron density of a system, DFT can accurately calculate molecular structures, energies, and other properties. For 2-Iodo-3,4-dimethylbenzenamine, these calculations reveal how the interplay between the iodo, dimethyl, and amine substituents governs its behavior.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron thaiscience.info. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity chemrxiv.orgresearchgate.net. A smaller gap suggests the molecule is more polarizable and reactive chemrxiv.org.

In substituted anilines, electron-donating groups like the amino and methyl groups tend to raise the energy of the HOMO, while electron-withdrawing groups can lower the LUMO energy. DFT calculations allow for precise quantification of these energies. For instance, a comparative DFT study on m-fluoroaniline and m-iodoaniline demonstrated how the nature of the halogen substituent alters the electronic properties chemrxiv.org. The HOMO-LUMO gap for m-iodoaniline was found to be smaller than that for m-fluoroaniline, indicating greater reactivity chemrxiv.org. For this compound, the combined electron-donating effects of the amino and methyl groups would likely result in a relatively high-energy HOMO and a significant degree of reactivity, which can be quantified by the HOMO-LUMO gap.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the localization of electron density on different atoms. This is crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. In aniline (B41778) derivatives, the nitrogen atom of the amino group typically carries a negative partial charge, while the aromatic ring carbons also show varied charges depending on the substituents.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| m-Fluoroaniline | -5.88 | -0.54 | 5.34 | chemrxiv.org |

| m-Iodoaniline | -5.71 | -0.91 | 4.80 | chemrxiv.org |

| 4-Nitroaniline | -6.70 | -2.46 | 4.24 | researchgate.net |

| p-Aminoaniline | -4.99 | -0.39 | 4.60 | thaiscience.info |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds libretexts.org. For this compound, key conformational flexibility exists in the orientation of the amino group and its pyramidalization, as well as rotation around the C-I bond. The presence of a bulky iodine atom ortho to the amino group introduces significant steric hindrance.

Computational methods can map the potential energy surface as a function of specific dihedral angles, identifying low-energy conformers (stable states) and the energy barriers for rotation between them. Studies on other ortho-substituted anilines and phenols show that bulky ortho substituents can force other groups to adopt non-planar conformations rsc.orgmdpi.com. In the case of this compound, DFT calculations would likely show that the most stable conformation involves an orientation of the N-H bonds that minimizes steric clash with the adjacent iodine atom. This steric hindrance can also influence the electronic properties by affecting the degree of conjugation between the nitrogen lone pair and the aromatic π-system, which in turn impacts the molecule's reactivity nih.gov.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT rsc.orgnih.gov. This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). The accuracy of these predictions allows for the assignment of complex spectra and can be used to distinguish between different isomers or conformers rsc.orgwisc.edu. For this compound, GIAO-DFT calculations would predict the specific chemical shifts for each of the aromatic protons and carbon atoms, reflecting the electronic effects of the iodo, amino, and dimethyl substituents.

| NMR Chemical Shifts (ppm) | UV-Vis Absorption (nm) | ||||

|---|---|---|---|---|---|

| Atom | Calculated (GIAO-DFT) | Experimental | Transition | Calculated (TD-DFT) | Experimental |

| H-ortho | 6.80 | 6.77 | π → π | 342.9 | 348 |

| H-meta | 7.25 | 7.21 | n → π | 405.8 | 406 |

*Note: Data presented is hypothetical for illustrative purposes, based on typical results from studies such as scielo.org.za.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules scielo.org.zamdpi.comacs.org. This method computes the energies of electronic transitions from the ground state to various excited states. The results are typically presented as vertical excitation energies (in eV or nm) and their corresponding oscillator strengths, which relate to the intensity of the absorption peak scielo.org.za. For this compound, TD-DFT calculations would identify the key π → π* and n → π* transitions responsible for its UV-Vis absorption profile.

Mechanistic Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a complete potential energy surface for a reaction can be constructed nih.govnih.gov. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate youtube.com. Its structure and energy determine the activation energy and, consequently, the rate of the reaction.

For reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to locate the transition state geometries. This is confirmed by a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate nih.gov. For example, in a study of the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were used to trace the reaction path and identify a key aniline dication-like transition state, providing a new mechanistic proposal for a classic reaction nih.gov. Similarly, for an electrophilic attack on this compound, computational modeling could map the formation of the sigma-complex intermediate and its subsequent deprotonation, providing activation energies for attack at different positions on the ring.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organic Transformations

Computational methods can predict the outcome of chemical reactions with remarkable accuracy. For this compound, a key question is its regioselectivity in reactions like electrophilic aromatic substitution. The aromatic ring has three substituents with competing directing effects: the strongly activating ortho-, para-directing amino group; the weakly activating ortho-, para-directing methyl groups; and the deactivating but ortho-, para-directing iodo group.

The regioselectivity of such reactions can be predicted by calculating the relative stabilities of the possible intermediates (e.g., sigma-complexes or Wheland intermediates) formed upon attack at each available position on the ring nih.govfigshare.com. The pathway proceeding through the most stable intermediate is generally favored. According to Hammond's postulate, the transition state leading to this intermediate will also be lower in energy. This DFT-based approach has been successfully used to predict the regioisomer distribution in halogenation and nitration reactions of various aromatic systems nih.govfigshare.com. For this compound, such calculations would quantify the energetic preference for substitution at the C5 or C6 positions, providing a theoretical prediction of the major product isomer.

Advanced Applications and Emerging Research Directions in Chemical Science

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

The strategic placement of the iodo and amino functionalities on the 3,4-dimethylphenyl scaffold makes 2-Iodo-3,4-dimethylbenzenamine a valuable starting material for the synthesis of intricate organic structures. beilstein-journals.orgresearchgate.net The presence of the iodine atom allows for various cross-coupling reactions, while the amino group can be readily transformed or utilized in cyclization reactions.

Precursor for Developing Novel Building Blocks and Synthons

This compound serves as a foundational molecule for the creation of more elaborate building blocks, known as synthons, which are then used in the assembly of larger, more complex target molecules. beilstein-journals.orgnih.gov The inherent reactivity of the aryl iodide and the aniline (B41778) moiety allows for a modular approach to synthesis. For instance, the amino group can be protected or converted into other functional groups, while the iodo group can participate in reactions like the Suzuki-Miyaura or Sonogashira couplings to introduce new carbon-carbon bonds. beilstein-journals.org This adaptability makes it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and materials with specific functions. researchgate.netopenmedicinalchemistryjournal.comamazonaws.com

The iodination of 2,6-dialkylanilines, a related class of compounds, highlights the utility of such structures as building blocks. researchgate.net Simple and scalable iodination procedures yield compounds like 4-iodo-2,6-dimethylaniline, which are valuable in medicinal chemistry, materials science, and ligand design for catalysis. researchgate.net

Strategies for Synthesizing Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and this compound is an excellent starting point for their synthesis. openmedicinalchemistryjournal.comfrontiersin.orgresearchgate.net The presence of both an amino group and a reactive halogen on the same aromatic ring facilitates a variety of cyclization strategies.

One common approach involves intramolecular cyclization, where the amino group, or a derivative thereof, acts as a nucleophile, attacking a position on the ring activated by the iodine atom or a group introduced via the iodine. For example, iodo-amino-cyclization reactions can be used to form various five-, six-, and seven-membered rings. mdpi.com Copper-catalyzed intramolecular C-N bond formation is another powerful method for constructing benzimidazole (B57391) ring systems from related ortho-haloaniline derivatives. mdpi.com

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic scaffolds. acs.org By combining this compound with other reactants in a one-pot synthesis, a diverse range of nitrogen-enriched heterocyclic systems can be generated. For instance, variations of the Groebke–Blackburn–Bienaymé three-component reaction can be employed to create fused heterocyclic systems. acs.org

Below is a table summarizing some strategies for synthesizing nitrogen-containing heterocycles using ortho-iodoaniline derivatives:

| Reaction Type | Reagents/Catalysts | Heterocyclic Product | Key Features |

| Iodo-amino-cyclization | Iodinating agents (e.g., I₂, NIS) | Imidazoles, Oxazoles, Bicyclic ureas | Selective formation of different ring sizes and types based on reaction conditions. mdpi.com |

| Copper-Catalyzed Cyclization | Cu₂O/DMEDA | Benzimidazoles | Intramolecular C-N bond formation in high yields. mdpi.com |

| Multicomponent Reactions (MCRs) | Isocyanides, Aldehydes, etc. | Pyridotriazines, Triazolopyridines | One-pot synthesis of complex, fused heterocyclic systems. acs.org |

| Oxidative Cyclization | I₂ as catalyst | N-fused 1,2,4-thiadiazoles | Transition-metal-free, regioselective synthesis at ambient temperature. organic-chemistry.org |

Contributions to Catalyst Design and Ligand Development, particularly for Transition-Metal Catalysis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Substituted anilines and aryl halides, such as this compound, play a crucial role in the design of ligands for transition-metal catalysts. researchgate.net Ligands are organic molecules that coordinate to a central metal atom, influencing its reactivity, selectivity, and stability.

The steric and electronic properties of ligands derived from this compound can be fine-tuned by modifying the substituents on the aromatic ring. This allows for the creation of a library of ligands with varying properties, which can then be screened for optimal performance in a specific catalytic reaction. For example, in palladium-catalyzed cross-coupling reactions, the design of the ligand is critical for achieving high yields and selectivity. nih.govrsc.org

Furthermore, the nitrogen atom of the aniline can act as a coordinating atom for the metal center, while the rest of the molecule provides a scaffold that can be functionalized to create a specific steric and electronic environment around the metal. This is particularly important in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity.

Development of Chemical Sensors and Functional Materials Based on Fluorescent Properties and Metal Complexation

The unique electronic properties of substituted anilines and their derivatives make them attractive candidates for the development of chemical sensors and functional materials. The fluorescence of these compounds can be sensitive to their environment, including the presence of metal ions. This property can be exploited to create chemosensors that signal the presence of specific analytes through a change in their fluorescence. scispace.comresearchgate.net

Derivatives of this compound can be designed to have specific binding sites for metal ions. Upon complexation with a metal, the electronic structure of the molecule is altered, leading to a change in its absorption or emission spectrum. For instance, fluorescent chemosensors for heavy-transition metal ions like Hg²⁺, Cu²⁺, Ag⁺, and Ni²⁺ have been developed based on similar principles. researchgate.net The selectivity of these sensors can be tuned by modifying the structure of the organic molecule.

The ability of these compounds to form stable complexes with metals also makes them useful for the creation of functional materials with interesting optical, electronic, or magnetic properties. For example, they can be incorporated into polymers or other materials to create photoresponsive systems or materials with tailored electronic conductivity. rsc.org

Future Perspectives in the Academic Study of Aryl Halide and Substituted Aniline Chemistry, Focusing on Sustainable and Efficient Methodologies

The future of chemical synthesis is increasingly focused on the development of sustainable and efficient methodologies. nih.govmdpi.comunibo.itresearchgate.netnih.gov This includes the use of greener solvents, lower catalyst loadings, and more atom-economical reactions. The chemistry of aryl halides and substituted anilines is at the forefront of this trend.

Key areas of future research include:

Development of more active and reusable catalysts: This will reduce the amount of precious metals required for cross-coupling reactions and simplify product purification. nih.govmdpi.com

Use of alternative energy sources: Photochemistry and mechanochemistry are emerging as powerful tools for driving chemical reactions under milder and more sustainable conditions. conicet.gov.aracs.org

Flow chemistry: Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. acs.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods.

C-H activation: Directly functionalizing C-H bonds is a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. sci-hub.st

The ongoing research into the chemistry of compounds like this compound will undoubtedly lead to the development of new and improved synthetic methods that are not only more efficient and selective but also more environmentally benign.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。